molecular formula C15H14N2O2 B2848216 2-{2-oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl}quinoline CAS No. 2034459-40-8

2-{2-oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl}quinoline

Cat. No.: B2848216
CAS No.: 2034459-40-8
M. Wt: 254.289
InChI Key: KRCSHILIIXQZCW-UHFFFAOYSA-N
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Description

2-{2-oxa-5-azabicyclo[221]heptane-5-carbonyl}quinoline is a complex organic compound featuring a bicyclic structure with both oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl}quinoline typically involves multi-step organic reactions. One common approach is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds under mild conditions and can be further functionalized to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

2-{2-oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl}quinoline can undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for oxidation and reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

2-{2-oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl}quinoline has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-{2-oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl}quinoline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{2-oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl}quinoline is unique due to its specific bicyclic structure and the presence of both oxygen and nitrogen atoms. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Biological Activity

The compound 2-{2-oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl}quinoline is a derivative of the bicyclic structure that has garnered attention for its potential biological activities. This article explores its biological activity, including pharmacological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features a unique bicyclic framework, which is significant for its reactivity and biological interactions. The presence of the quinoline moiety enhances its pharmacological profile, making it a subject of interest in medicinal chemistry.

Molecular Formula

  • Molecular Formula: C₁₃H₁₁N₃O₂
  • Molecular Weight: 229.25 g/mol

Pharmacological Properties

Research has indicated that derivatives of this compound exhibit various biological activities, including:

  • Antimicrobial Activity: Studies have shown that quinoline derivatives possess significant antibacterial properties, often outperforming traditional antibiotics against resistant strains.
  • Antitumor Activity: Compounds with similar structures have demonstrated efficacy in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects: Some derivatives have been noted for their ability to reduce inflammation markers in vitro and in vivo.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Bicyclic Structure: Utilizing palladium-catalyzed reactions to construct the bicyclic framework.
  • Quinoline Integration: Introducing the quinoline moiety through condensation reactions.
  • Functionalization: Modifying the structure to enhance biological activity or solubility.

Case Study 1: Antimicrobial Efficacy

A study conducted by Garsi et al. (2022) evaluated the antimicrobial properties of various quinoline derivatives, including those based on the bicyclic structure. The results indicated that certain derivatives exhibited MIC values lower than conventional antibiotics against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .

CompoundMIC (µg/mL)Activity
Quinoline Derivative A0.5Excellent
Quinoline Derivative B1.0Good
Control Antibiotic4.0Moderate

Case Study 2: Antitumor Activity

In another research effort, Zhang et al. (2014) investigated the antitumor effects of a series of quinoline-based compounds in vitro against breast cancer cell lines. The study revealed that derivatives with the bicyclic structure significantly inhibited cell growth, with IC50 values ranging from 10 to 30 µM .

CompoundIC50 (µM)Cell Line
Bicyclic Quinoline A15MCF-7
Bicyclic Quinoline B25MDA-MB-231
Control Drug20MCF-7

Properties

IUPAC Name

2-oxa-5-azabicyclo[2.2.1]heptan-5-yl(quinolin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c18-15(17-8-12-7-11(17)9-19-12)14-6-5-10-3-1-2-4-13(10)16-14/h1-6,11-12H,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRCSHILIIXQZCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CO2)C(=O)C3=NC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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